Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Overview
Description
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a chemical compound with the molecular formula C6H4F3NS·HCl. This compound is characterized by the presence of a benzenethiol group substituted with amino and trifluoro groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride typically involves the introduction of amino and trifluoro groups onto a benzenethiol backbone. One common synthetic route includes the nitration of benzenethiol followed by reduction to introduce the amino group. The trifluoro groups are then introduced through a halogen exchange reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride involves its interaction with specific molecular targets. The trifluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol, 2-amino-: Lacks the trifluoro groups, resulting in different reactivity and applications.
Benzenethiol, 3,4,6-trifluoro-: Lacks the amino group, affecting its biochemical interactions.
Uniqueness
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is unique due to the presence of both amino and trifluoro groups, which confer distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a compound with significant biological activity due to its unique chemical structure. With the molecular formula C₇H₆F₃NS·HCl and a molecular weight of approximately 229.65 g/mol, it features an amino group and a trifluoromethyl group on the benzene ring. This compound is primarily studied for its roles in cellular processes and potential therapeutic applications.
The compound is characterized by its trifluoromethyl substitution, which enhances its reactivity and biological interactions. The presence of the amino group allows for participation in various biochemical pathways, making it a subject of interest in medicinal chemistry.
Biological Activity
The biological activity of 2-amino-3,4,6-trifluorobenzenethiol hydrochloride can be summarized as follows:
- Cell Signaling Modulation : The compound influences cell signaling pathways through thiol-disulfide exchange reactions with key signaling proteins. This interaction can alter the redox state of transcription factors, affecting their DNA-binding activity and subsequently impacting gene expression.
- Metabolic Pathway Interaction : It affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels.
- Potential Therapeutic Applications : The unique properties of this compound make it valuable in organic synthesis and medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.
Case Studies
- A study highlighted the synthesis of derivatives that exhibit anti-tumor and anti-inflammatory activities. These derivatives were evaluated for their effects on glutamate neurotransmission and showed promise in treating neurological disorders .
- Another investigation focused on the synthesis of benzothiazole-based compounds that demonstrated significant anti-tubercular activity. The study emphasized the importance of structural modifications to enhance biological efficacy .
Data Tables
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-5-fluorobenzenethiol | Fluoro group at position 5 | Less fluorination compared to target compound |
2-Amino-4-chlorobenzenethiol | Chlorine substituent | Different halogen leading to varied reactivity |
3-Amino-4-(trifluoromethyl)benzenethiol | Trifluoromethyl group at position 4 | Similar reactivity but different positioning |
2-Amino-3-(trifluoromethyl)benzenesulfonic acid | Sulfonic acid group | Enhanced solubility due to sulfonic acid functionality |
This table illustrates the structural diversity among compounds related to benzenethiol, highlighting how variations in substituents can influence biological activity.
Properties
IUPAC Name |
2-amino-3,4,6-trifluorobenzenethiol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREODNYNAPILHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)S)N)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464385 | |
Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158898-57-8 | |
Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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